molecular formula C12H14INO B4886721 6-methoxy-1,2-dimethylquinolinium iodide

6-methoxy-1,2-dimethylquinolinium iodide

Cat. No.: B4886721
M. Wt: 315.15 g/mol
InChI Key: YWPKMCXVGBOJRU-UHFFFAOYSA-M
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Description

6-Methoxy-1,2-dimethylquinolinium iodide (Molecular Formula: C12H14INO ) is a quinolinium salt derivative of interest in medicinal chemistry and materials science. This compound is primarily utilized in research settings as a chemical precursor for synthesizing novel bioactive molecules. Quinolinium derivatives demonstrate significant research value in anticancer investigations, with studies showing analogous 6-substituted 1-methylquinolinium compounds exhibit appreciable activity against P-388 lymphocytic leukemia in mice . Patent literature indicates that structurally related quinolinium salts are explored as kinase inhibitors for potential therapeutic applications against various carcinomas, including breast, colon, and pancreatic cancers . Beyond biomedical research, quinolinium salts serve as key intermediates in dye chemistry for applications such as coloring keratin fibers . The mechanism of action for bioactive quinolinium derivatives is under investigation but may involve interference with mitochondrial enzymatic systems or kinase signaling pathways crucial for cell growth and proliferation . This product is intended for laboratory research purposes only and is not classified as a drug or cosmetic ingredient. Researchers should consult safety data sheets and conduct all handling in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

6-methoxy-1,2-dimethylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO.HI/c1-9-4-5-10-8-11(14-3)6-7-12(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPKMCXVGBOJRU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)OC)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,2-dimethylquinolinium iodide typically involves the methylation of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,2-dimethylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinolinium N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinolinium compounds with various functional groups.

Scientific Research Applications

6-methoxy-1,2-dimethylquinolinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1,2-dimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dimethylquinolinium Iodide (CAS: 876-87-9)

  • Structure : Lacks the 6-methoxy group present in the target compound.
  • Molecular Weight : 285.13 g/mol .
  • Lower molecular weight (285.13 vs. 299.15 g/mol) impacts solubility; the methoxy group in the target compound enhances polarity.
  • Applications : Used in synthesizing charge-transfer complexes and ionic liquids .

7-Methoxy-1-methylquinolinium Iodide (CAS: 21979-60-2)

  • Structure : Methoxy group at position 7 instead of 5.
  • Molecular Weight : 300.99 g/mol .
  • Key Differences: Positional isomerism alters electronic distribution; the 7-methoxy group may sterically hinder interactions at the quinoline nitrogen. Higher topological polar surface area (13.1 Ų vs. ~13 Ų for the target compound) suggests similar solubility profiles .
  • Applications: Limited data, but structural analogs are explored for fluorescence-based sensing .

1,2,6-Trimethylquinolinium Iodide (CAS: 31385-19-0)

  • Structure : Additional methyl group at position 6.
  • Molecular Weight : 299.15 g/mol .
  • Similar molecular weight but distinct reactivity due to substituent electronic effects (electron-donating methoxy vs. electron-neutral methyl) .
  • Applications : Used in dye synthesis and as a corrosion inhibitor .

6-Methoxy-1,2-dimethyl-β-carbolinium Cation

  • Structure: β-carboline core (indole fused with pyridine) vs. quinolinium.
  • Molecular Weight: Not explicitly reported, but structurally heavier due to the β-carboline system .
  • Key Differences: The β-carboline scaffold confers planarity and π-stacking ability, enhancing intercalation with biomolecules like DNA. Exhibits pronounced neuroactivity (e.g., MAO inhibition) compared to quinolinium derivatives .
  • Applications : Studied for antidepressant and antitumor effects .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
6-Methoxy-1,2-dimethylquinolinium iodide C₁₂H₁₄INO 299.15 1-, 2-CH₃; 6-OCH₃ Synthesis precursor, alkaloid analog
1,2-Dimethylquinolinium iodide C₁₁H₁₂IN 285.13 1-, 2-CH₃ Ionic liquids, charge-transfer materials
7-Methoxy-1-methylquinolinium iodide C₁₁H₁₂INO 300.99 1-CH₃; 7-OCH₃ Fluorescence probes
1,2,6-Trimethylquinolinium iodide C₁₂H₁₄IN 299.15 1-, 2-, 6-CH₃ Dyes, corrosion inhibitors
6-Methoxy-1,2-dimethyl-β-carbolinium cation C₁₄H₁₅N₂O⁺ ~243.29 (cation only) 1-, 2-CH₃; 6-OCH₃ (β-carboline) Neuroactive agents

Research Findings and Implications

  • Synthetic Utility: this compound serves as a key intermediate in multicomponent reactions, such as the synthesis of pyrrolidinone derivatives under reflux conditions . Its methoxy group stabilizes transition states via resonance, enhancing yields compared to non-methoxy analogs .
  • Material Science: Quinolinium salts with iodide counterions exhibit tunable luminescence, with methoxy groups red-shifting emission spectra due to extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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